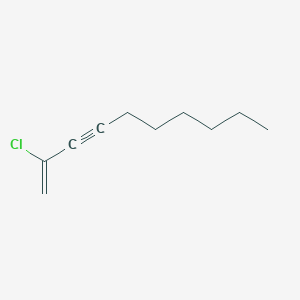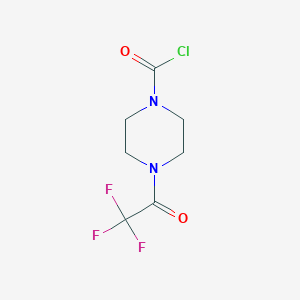![molecular formula C18H13F3O3 B14219695 Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester CAS No. 821769-97-5](/img/structure/B14219695.png)
Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid, featuring a trifluoromethyl group and a benzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 4-[3-(trifluoromethyl)-2-benzofuranyl]benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 4-[3-(trifluoromethyl)-2-benzofuranyl]benzoic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can influence the compound’s bioavailability and pharmacokinetics.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 4-Fluorobenzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
Uniqueness
Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester is unique due to the presence of both a trifluoromethyl group and a benzofuran moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the benzofuran moiety contributes to its aromaticity and potential biological activity.
Propiedades
Número CAS |
821769-97-5 |
|---|---|
Fórmula molecular |
C18H13F3O3 |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
ethyl 4-[3-(trifluoromethyl)-1-benzofuran-2-yl]benzoate |
InChI |
InChI=1S/C18H13F3O3/c1-2-23-17(22)12-9-7-11(8-10-12)16-15(18(19,20)21)13-5-3-4-6-14(13)24-16/h3-10H,2H2,1H3 |
Clave InChI |
IIDVLBHBCHCYKV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


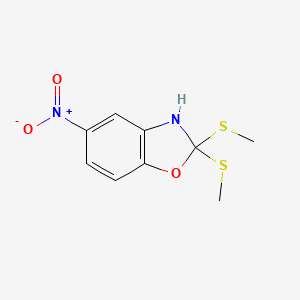
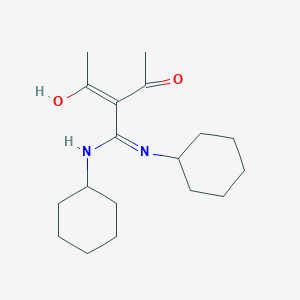
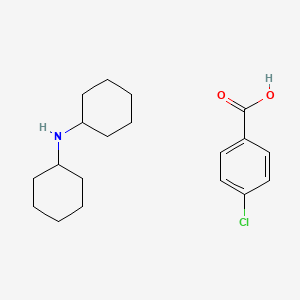
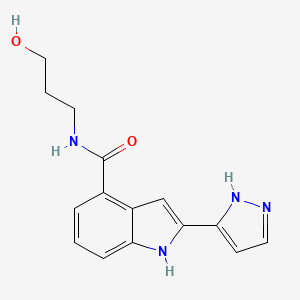
![1,1'-{3-[(3-Methylbut-2-en-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14219635.png)
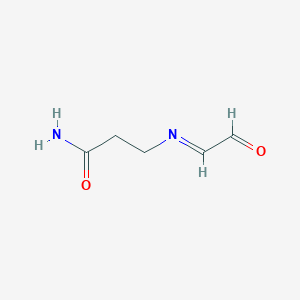
![Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B14219650.png)
![1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B14219654.png)
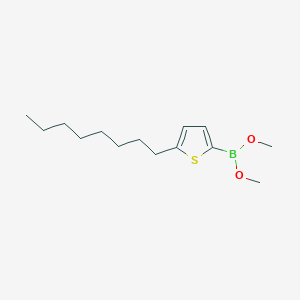
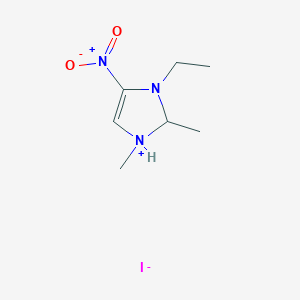
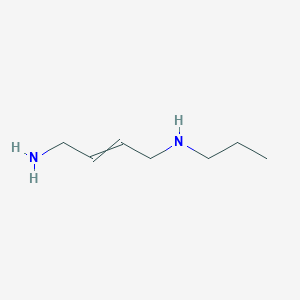
![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)
